molecular formula C17H24O5 B1325986 Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-20-8

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325986
CAS No.: 898758-20-8
M. Wt: 308.4 g/mol
InChI Key: MPGHKLILYFOSPV-UHFFFAOYSA-N
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Description

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a heptanoate chain with a 2,4-dimethoxyphenyl group and a keto group at the seventh position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products

    Oxidation: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(2,4-Dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 7-(2,4-dimethoxyphenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

IUPAC Name

ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-11-10-13(20-2)12-16(14)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHKLILYFOSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645814
Record name Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-20-8
Record name Ethyl 2,4-dimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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